Cas no 1172969-12-8 (1-1-(4-fluorophenyl)-5-methyl-1H-pyrazol-4-ylethan-1-amine hydrochloride)

1-1-(4-fluorophenyl)-5-methyl-1H-pyrazol-4-ylethan-1-amine hydrochloride 化学的及び物理的性質
名前と識別子
-
- 1H-Pyrazole-4-methanamine, 1-(4-fluorophenyl)-α,5-dimethyl-, hydrochloride (1:1)
- 1-(1-(4-Fluorophenyl)-5-methyl-1h-pyrazol-4-yl)ethan-1-amine hydrochloride
- 1-1-(4-fluorophenyl)-5-methyl-1H-pyrazol-4-ylethan-1-amine hydrochloride
-
- MDL: MFCD09971462
- インチ: 1S/C12H14FN3.ClH/c1-8(14)12-7-15-16(9(12)2)11-5-3-10(13)4-6-11;/h3-8H,14H2,1-2H3;1H
- InChIKey: KIIXBFBGIWPOCS-UHFFFAOYSA-N
- ほほえんだ: CC1=C(C=NN1C1C=CC(F)=CC=1)C(N)C.Cl
1-1-(4-fluorophenyl)-5-methyl-1H-pyrazol-4-ylethan-1-amine hydrochloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-31335-0.05g |
1-[1-(4-fluorophenyl)-5-methyl-1H-pyrazol-4-yl]ethan-1-amine hydrochloride |
1172969-12-8 | 0.05g |
$53.0 | 2023-09-05 | ||
Enamine | EN300-31335-1.0g |
1-[1-(4-fluorophenyl)-5-methyl-1H-pyrazol-4-yl]ethan-1-amine hydrochloride |
1172969-12-8 | 1.0g |
$314.0 | 2023-02-14 | ||
Enamine | EN300-31335-1g |
1-[1-(4-fluorophenyl)-5-methyl-1H-pyrazol-4-yl]ethan-1-amine hydrochloride |
1172969-12-8 | 1g |
$314.0 | 2023-09-05 | ||
Enamine | EN300-31335-10g |
1-[1-(4-fluorophenyl)-5-methyl-1H-pyrazol-4-yl]ethan-1-amine hydrochloride |
1172969-12-8 | 10g |
$1346.0 | 2023-09-05 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1345387-250mg |
1-(1-(4-Fluorophenyl)-5-methyl-1h-pyrazol-4-yl)ethan-1-amine hydrochloride |
1172969-12-8 | 95% | 250mg |
¥2505.00 | 2024-08-09 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1345387-10g |
1-(1-(4-Fluorophenyl)-5-methyl-1h-pyrazol-4-yl)ethan-1-amine hydrochloride |
1172969-12-8 | 95% | 10g |
¥31496.00 | 2024-08-09 | |
Enamine | EN300-31335-0.5g |
1-[1-(4-fluorophenyl)-5-methyl-1H-pyrazol-4-yl]ethan-1-amine hydrochloride |
1172969-12-8 | 0.5g |
$218.0 | 2023-09-05 | ||
Enamine | EN300-31335-0.25g |
1-[1-(4-fluorophenyl)-5-methyl-1H-pyrazol-4-yl]ethan-1-amine hydrochloride |
1172969-12-8 | 0.25g |
$116.0 | 2023-09-05 | ||
Enamine | EN300-31335-10.0g |
1-[1-(4-fluorophenyl)-5-methyl-1H-pyrazol-4-yl]ethan-1-amine hydrochloride |
1172969-12-8 | 10.0g |
$1346.0 | 2023-02-14 | ||
Enamine | EN300-31335-2.5g |
1-[1-(4-fluorophenyl)-5-methyl-1H-pyrazol-4-yl]ethan-1-amine hydrochloride |
1172969-12-8 | 2.5g |
$614.0 | 2023-09-05 |
1-1-(4-fluorophenyl)-5-methyl-1H-pyrazol-4-ylethan-1-amine hydrochloride 関連文献
-
Christof Geßner,Dmytro Denysenko,Björn Bredenkötter,Fabienne Gschwind,Katharina M. Fromm,Wojciech Nitek,Elias Klemm,Dirk Volkmer Dalton Trans., 2013,42, 6909-6921
-
Liuyang Zhang,Xianqiao Wang Phys. Chem. Chem. Phys., 2014,16, 2981-2988
-
Boaz Vilozny,Paolo Actis,Daniel Hwang,Bakthan Singaram,Nader Pourmand Nanoscale, 2013,5, 9214-9221
-
Rong Ding,Tingting Yan,Yi Wang,Yan Long,Guangyin Fan Green Chem., 2021,23, 4551-4559
-
5. Branched dimerization of Tat peptide improves permeability to HeLa and hippocampal neuronal cells†I. Abrrey Monreal,Qian Liu,Katherine Tyson,Tyler Bland,Doralyn S. Dalisay,Erin V. Adams,Gary A. Wayman,Hector C. Aguilar,Jonel P. Saludes Chem. Commun., 2015,51, 5463-5466
-
Kazuto Mori,Tetsuya Kodama,Takeshi Baba,Satoshi Obika Org. Biomol. Chem., 2011,9, 5272-5279
-
Yangyang Li,Junjie Guo,Xiaohui Liu,Weiping Qin J. Mater. Chem. C, 2016,4, 2123-2126
-
Wei Liu,Masaru Shiotani,Jacek Michalik,Anders Lund Phys. Chem. Chem. Phys., 2001,3, 3532-3535
-
Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539
1-1-(4-fluorophenyl)-5-methyl-1H-pyrazol-4-ylethan-1-amine hydrochlorideに関する追加情報
1-1-(4-Fluorophenyl)-5-Methyl-1H-Pyrazol-4-Ylethan-1-Amine Hydrochloride (CAS No. 1172969-12-8): An Overview
1-1-(4-Fluorophenyl)-5-methyl-1H-pyrazol-4-ylethan-1-amine hydrochloride (CAS No. 1172969-12-8) is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, often referred to by its systematic name, is a derivative of pyrazole and exhibits unique pharmacological properties that make it a valuable candidate for various therapeutic applications.
The molecular structure of 1-1-(4-fluorophenyl)-5-methyl-1H-pyrazol-4-ylethan-1-amine hydrochloride is characterized by a pyrazole ring substituted with a 4-fluorophenyl group and a methyl group, with an ethylamine side chain attached to the pyrazole ring. The presence of the fluorine atom in the phenyl group and the methyl substitution on the pyrazole ring contribute to its distinct chemical and biological properties. The hydrochloride salt form enhances its solubility and stability, making it suitable for various pharmaceutical formulations.
In recent years, extensive research has been conducted to explore the potential therapeutic applications of 1-1-(4-fluorophenyl)-5-methyl-1H-pyrazol-4-ylethan-1-amine hydrochloride. One of the key areas of interest is its activity as a selective serotonin reuptake inhibitor (SSRI). SSRIs are widely used in the treatment of depression, anxiety disorders, and other psychiatric conditions. Studies have shown that this compound exhibits potent SSRI activity, making it a promising candidate for the development of new antidepressant drugs.
Beyond its SSRI properties, 1-1-(4-fluorophenyl)-5-methyl-1H-pyrazol-4-ylethan-1-amine hydrochloride has also been investigated for its potential as an anti-inflammatory agent. Inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease (IBD) are characterized by chronic inflammation, which can lead to significant tissue damage and functional impairment. Preclinical studies have demonstrated that this compound can effectively reduce inflammation by inhibiting key pro-inflammatory cytokines and enzymes, such as TNF-alpha and COX-2.
The pharmacokinetic profile of 1-1-(4-fluorophenyl)-5-methyl-1H-pyrazol-4-ylethan-1-amine hydrochloride has been extensively studied to ensure its suitability for clinical use. It has been found to have good oral bioavailability, which is crucial for developing oral formulations. Additionally, the compound exhibits favorable metabolic stability and low toxicity, making it a safe and effective option for long-term treatment.
Clinical trials are currently underway to evaluate the safety and efficacy of 1-1-(4-fluorophenyl)-5-methyl-1H-pyrazol-4-ylethan-1-amnine hydrochloride in human subjects. Preliminary results from phase I trials have shown promising outcomes, with participants reporting significant improvements in symptoms related to depression and anxiety. The compound's favorable safety profile has also been confirmed in these early-stage trials.
In addition to its therapeutic potential, 1-1-(4-fluorophenyl)-5-methyl-1H-pyrazol-4-yethanamine hydrochloride has also been studied for its use in combination therapy. Combining this compound with other drugs can enhance treatment efficacy while reducing side effects. For example, co-administration with nonsteroidal anti-inflammatory drugs (NSAIDs) has shown synergistic effects in reducing inflammation and pain in animal models.
The synthesis of 1-(4-fluorophenyl)-5-methylpyrazole-3-carbaldehyde and subsequent conversion to 1-(4-fluorophenyl)-5-methylpyrazole-3-carbaldehyde ethylene diamine adduct is a critical step in the preparation of this compound. This process involves several chemical reactions, including nucleophilic substitution, condensation, and reduction steps. The final step involves the formation of the hydrochloride salt to improve solubility and stability.
The future prospects for 1-(4-fluorophenyl)-5-methylpyrazole-3-carbaldehyde ethylene diamine adduct are promising. Ongoing research aims to further optimize its pharmacological properties and explore new therapeutic applications. With its unique chemical structure and diverse biological activities, this compound holds significant potential for addressing unmet medical needs in various therapeutic areas.
1172969-12-8 (1-1-(4-fluorophenyl)-5-methyl-1H-pyrazol-4-ylethan-1-amine hydrochloride) 関連製品
- 2104986-10-7(Methyl 2-(3-hydroxyisoxazol-5-yl)-3-methylbutanoate)
- 2549045-46-5(2-[4-(3,3-Dimethylbutanoyl)piperazin-1-yl]-5-fluoro-6-(propan-2-yl)-3,4-dihydropyrimidin-4-one)
- 1351610-43-9(5-(1-{[1,1'-biphenyl]-4-carbonyl}azetidin-3-yl)-3-cyclopropyl-1,2,4-oxadiazole)
- 2169209-12-3(8,8-dimethyl-5-oxa-10-azadispiro3.1.3^{6}.3^{4}dodecane)
- 1806343-95-2(1-Bromo-1-(2-(chloromethyl)phenyl)propan-2-one)
- 2166978-69-2(1-{bicyclo2.2.1heptan-2-yl}-3-methyl-1H-pyrazole-4-carboxamide)
- 1805131-29-6(Ethyl 3-bromo-5-cyano-2-(difluoromethyl)phenylacetate)
- 896358-30-8(3-(4-fluorophenyl)sulfanyl-N-5-(furan-2-yl)-1,3,4-oxadiazol-2-ylpropanamide)
- 2680695-14-9(benzyl N-(2,4-dichlorophenyl)methyl-N-(1-hydroxybutan-2-yl)carbamate)
- 1368759-11-8([1-(4-tert-butylphenyl)-5-methyl-1H-pyrazol-4-yl]methanamine)